Vitamin K1 chromenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33-31/h7-8,17-19,21-24,32H,9-16,20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEMAIWRPCYZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955606 | |
| Record name | 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34044-00-3 | |
| Record name | Vitamin K1 chromenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034044003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological and Enzymatic Formation Pathways of Vitamin K1 Chromenol
Vitamin K1 chromenol is recognized as a metabolite of Vitamin K1. nih.govresearchgate.net Its formation has been observed under both biological and photochemical conditions.
Evidence points to the potential of an enzyme-catalyzed reaction in its formation. nih.govresearchgate.net When Vitamin K1 is introduced to the plasma or serum of various species, this compound is produced. nih.govresearchgate.net The identification of the metabolite has been confirmed by comparing its ultraviolet (UV) and mass spectra, as well as its high-performance liquid chromatography (HPLC) retention times, with those of synthetically created this compound. nih.gov
Another significant pathway for the formation of this compound is through the photoreaction of its parent compound, Vitamin K1 (phylloquinone), particularly in polar solvents. researchgate.netpsu.edu This process is initiated by a charge transfer from the β,γ-double bond of the isoprenyl side chain to the quinone part of the molecule. researchgate.net This leads to an intramolecular proton transfer from the side chain, which results in the formation of a 1,3-quinone methide diradical. researchgate.net This intermediate subsequently forms a 1,2-quinone methide, which then converts to this compound. researchgate.net Studies have shown that the level of chromenol tends to increase with the duration of light exposure, suggesting it is a final product of the photodegradation of Vitamin K1. researchgate.net
| Formation Condition | Initiating Factor | Key Intermediates | Solvent/Environment |
| In Vitro (Biological) | Component in blood plasma/serum | Not fully elucidated | Plasma/Serum |
| Photochemical | Light (Irradiation) | 1,3-quinone methide, 1,2-quinone methide | Polar solvents (e.g., ethanol) |
Decomposition and Reactivity in Aqueous Solutions
Vitamin K1 chromenol demonstrates notable reactivity and decomposition in aqueous environments.
In aqueous solutions, this compound is unstable and decomposes into a variety of products. nih.govresearchgate.net It is also known to react with nucleophilic substances. nih.govresearchgate.net The parent molecule, Vitamin K1, is known to be insoluble in water and susceptible to degradation by light and atmospheric oxygen. europa.euhres.ca The formation of chromenol is a key part of this degradation process. researchgate.net
The photochemical pathway that forms this compound can be influenced by the presence of oxygen. For instance, in anaerobic (oxygen-free) solutions, chromenol is the main product from the irradiation of related compounds like menaquinone-1. psu.edu However, in aerated solutions, the formation of chromenol is suppressed as oxygen can trap the intermediate species. psu.edu This highlights the compound's reactivity and the sensitivity of its formation pathway to the chemical environment.
Chemical Synthesis and Analog Derivatization of Vitamin K1 Chromenol
Total Synthesis of Vitamin K1 Chromenol
The total synthesis of this compound can be achieved through several routes, most notably via acid-catalyzed condensation reactions or through photochemical rearrangement of vitamin K1. Early syntheses of vitamin K1 often reported the formation of chromanol as a major, problematic byproduct, highlighting the thermodynamic favorability of this cyclized structure under certain conditions. researchgate.net
The controlled synthesis of this compound relies on methodologies that can direct the regioselectivity of the crucial cyclization step.
One primary method is the Friedel-Crafts alkylation or condensation of a 2-methyl-1,4-naphthohydroquinone derivative with an isoprenoid side chain precursor, such as isophytol (B1199701) or phytol. mdpi.comresearchgate.net For instance, the condensation of 1-O-acetyl-2-methyl-1,4-naphthohydroquinone (menadiol monoacetate) with (3RS,7R,11R)-isophytol can produce optically active naphthotocopherol (Vitamin K1-chromanol) with a defined chiral side chain. semanticscholar.org The reaction proceeds via alkylation at the C3 position of the naphthoquinone ring, followed by cyclization of the hydroquinone (B1673460) intermediate to form the pyran ring system characteristic of chromenol. The regioselectivity is dictated by the electronic properties of the hydroquinone, which favor the formation of the six-membered heterocyclic ring.
A distinct and highly specific method is the photochemical synthesis from phylloquinone (vitamin K1). researchgate.netpsu.edu In polar solvents, irradiation of vitamin K1 initiates a charge transfer from the β,γ-double bond of the phytyl side chain to the quinone ring. researchgate.netpsu.edu This is followed by an intramolecular proton transfer, leading to the formation of transient 1,3-quinone methide and 1,2-quinone methide intermediates, which then cyclize to yield this compound. researchgate.net This photochemical pathway represents an efficient and regioselective conversion, with the chromenol being the expected final product of the photodegradation of vitamin K in polar environments. researchgate.net
The efficiency and selectivity of this compound synthesis are highly dependent on the catalytic system employed. Research has focused on developing catalysts that can maximize yield while minimizing byproducts.
Heterogeneous Catalysts have shown significant promise. Coman et al. demonstrated that partly hydroxylated metal fluorides, such as magnesium fluoride (B91410) (MgF₂) and aluminum fluoride (AlF₃), are efficient and selective catalysts for this transformation. mdpi.comresearchgate.net By tuning the acidic properties—specifically the synergistic effect of Brønsted and Lewis acid sites—these catalysts can be optimized to favor the production of Vitamin K1-chromanol. researchgate.net Using menadiol (B113456) and isophytol as starting materials, a yield of 71.4% for Vitamin K1-chromanol was achieved, showcasing the potential of these solid acid catalysts to replace traditional homogeneous systems like BF₃•OEt₂. mdpi.comresearchgate.net
Table 1: Catalytic Performance in the Synthesis of Vitamin K1 and K1-Chromanol from Menadiol mdpi.com Reaction conditions: 100% conversion of menadiol was achieved with each catalyst.
| Catalyst | Yield Vitamin K1 (%) | Yield K1-Chromanol (%) | Yield C2-Alkylated Product (%) |
|---|---|---|---|
| MgF₂-57 | 26.5 | 45.3 | 28.2 |
| AlF₃-57 | 12.1 | 71.4 | 16.5 |
| BF₃∙OEt₂ | 27.5 | 42.6 | 29.9 |
Aluminosilicate catalysts , such as Tseokar-10 and Pentasil, are also highly effective for the condensation of hydroquinones with tertiary isoprenoid allylic alcohols. semanticscholar.orgumich.edu These catalysts have been successfully used to synthesize Vitamin K1-chromanol in high yields. semanticscholar.org The synthesis involves the condensation of menadiol acetate (B1210297) with isophytol in the presence of the Tseokar-10 catalyst, followed by deacetylation, resulting in a 68% yield of the target chromanol. semanticscholar.org
For photochemical synthesis , the reaction conditions involve the irradiation of vitamin K1 in a polar solvent like ethanol (B145695). researchgate.net The reaction is initiated by the absorption of UV light. The process is highly efficient, with intramolecular proton transfer occurring at an extremely fast rate (k = 2.7 × 10¹¹ s⁻¹). psu.edu
Synthesis of Structurally Related Chromanols and Chromenols
The synthesis of analogs of this compound is crucial for investigating the structure-activity relationships of this class of compounds. nih.govfrontiersin.org
The design of chromanol and chromenol analogs often involves modifying the side chain attached to the heterocyclic ring. semanticscholar.orgnih.gov
A versatile strategy employs the same aluminosilicate-catalyzed condensation used for Vitamin K1-chromanol but utilizes different isoprenoid alcohols. semanticscholar.orgresearchgate.net This approach allows for the synthesis of a variety of chromanols and chromenols with side chains of varying lengths and functionalities. semanticscholar.org For example, analogs with a terminal isopropylidene group in the side chain have been synthesized. semanticscholar.orgresearchgate.net
These synthesized analogs can serve as platforms for further chemical modification. A key example is the selective ozonolysis of analogs containing a terminal double bond in the side chain. semanticscholar.org This reaction cleaves the double bond to introduce new functional groups, such as ω-formyl or ω-hydroxyl groups, providing access to a wider range of derivatives for biological testing. semanticscholar.orgresearchgate.net Researchers have also explored the synthesis of derivatives where isoprenoid side chains are symmetrically introduced into the naphthoquinone skeleton to probe their activity. nih.gov
The structure and stereochemistry of the side chain are critical determinants of the synthetic outcome and the properties of the final product.
In acid-catalyzed condensation reactions , the stereochemistry of the isoprenoid alcohol precursor directly influences the stereochemistry of the resulting chromanol. The synthesis of (2RS, 4′R, 8′R)-α-tocopherol and the corresponding Vitamin K1-chromanol with a chiral homogeneous side chain relies on starting materials with the desired (R,R)-configuration at the stereocenters of the phytyl chain. semanticscholar.orgjournaljpri.com
For the photochemical synthesis route , the presence of the β,γ-double bond in the isoprenoid side chain is a structural prerequisite. researchgate.netpsu.edu This specific feature enables the intramolecular charge transfer and subsequent proton transfer that drives the formation of the chromenol ring. psu.edu However, studies have shown that beyond this essential double bond, the nature of the alkyl side chain (e.g., the rest of the phytyl tail) is largely unimportant for the primary photochemical processes in solution. psu.edu This indicates that the initial cyclization chemistry is primarily governed by the interaction between the quinone ring and the first isoprene (B109036) unit of the side chain.
Advanced Spectroscopic and Chromatographic Characterization of Vitamin K1 Chromenol
High-Performance Liquid Chromatography (HPLC) Methodologies for Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of vitamin K1 and its derivatives, including vitamin K1 chromenol. nih.gov Its application ranges from separating these compounds from complex mixtures to their sensitive detection.
Development of High-Sensitivity Separation and Detection Techniques (e.g., fluorescence, UV)
The inherent properties of this compound and related compounds have driven the development of highly sensitive HPLC detection methods. While UV detection is a common approach, fluorescence detection, often coupled with post-column reduction, offers significantly enhanced sensitivity, which is crucial for detecting the low concentrations typically found in biological samples. nu.edu.sanih.govchrom-china.com
Several HPLC methods utilize a reversed-phase C18 column for the separation of vitamin K analogs. nu.edu.sachrom-china.commdpi.com Post-column reduction, for instance, using a zinc reactor, can convert the quinone form of vitamin K1 to its fluorescent hydroquinone (B1673460) form, allowing for highly sensitive fluorescence detection. nih.govchrom-china.comresearchgate.net For instance, one method reported excitation and emission wavelengths of 246 nm and 430 nm, respectively, for the detection of vitamin K1 and its menaquinone analogs after post-column zinc reduction. nih.govnih.gov Another study employed excitation at 326 nm and emission at 432 nm for the detection of vitamin K1 and K2 after reduction. chrom-china.com A different approach for vitamin K homologues used pre-column derivatization with stannous chloride to generate fluorescent naphthohydroquinone derivatives, with excitation maxima at 240 and 330 nm and an emission maximum at 430 nm. nu.edu.sa
The development of Ultra-Performance Liquid Chromatography (UPLC) methods has further improved the speed and sensitivity of analysis. One UPLC-fluorescence method reported a lower limit of quantification of 0.1 ng/mL for vitamin K1 in human plasma, using excitation at 244 nm and emission at 430 nm. researchgate.net These advancements enable the reliable quantification of vitamin K1 and its derivatives in various matrices.
Table 1: HPLC and UPLC Methods for Vitamin K1 and its Derivatives
| Technique | Column | Detection Method | Excitation (nm) | Emission (nm) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|---|
| HPLC | Reversed-phase C18 | Fluorescence with post-column zinc reduction | 246 | 430 | K1: 0.03 ng/mL | nih.govnih.gov |
| HPLC | Xbridge C18 | Fluorescence with post-column zinc reduction | 326 | 432 | K1: 0.2 µg/100 g | chrom-china.com |
| HPLC | Reversed-phase C18 | Fluorescence with pre-column stannous chloride derivatization | 240/330 | 430 | 0.1–0.17 ng/mL | nu.edu.sa |
| UPLC | ACQUITY CSH C18 | Fluorescence with post-column reduction | 244 | 430 | 0.1 ng/mL | researchgate.net |
Application in Complex Biological and Chemical Matrices
The analysis of this compound and its parent compound in complex matrices like human serum, plasma, and food products presents significant challenges due to the presence of interfering substances. chrom-china.comresearchgate.netsemanticscholar.org HPLC methods are crucial for separating these compounds from the matrix components before quantification. For instance, a validated HPLC method with fluorescence detection has been successfully used to determine vitamin K1 and menaquinone-4 in human serum. researchgate.net This method demonstrated good separation of the analytes from other compounds in the biological sample. researchgate.net
In another application, HPLC was used to identify this compound as a metabolite formed when vitamin K1 is added to the plasma or serum of various species. nih.gov The identification was confirmed by comparing the HPLC retention times with that of a synthetic standard. nih.gov Furthermore, the photodegradation of menaquinone-4 (MK-4) in ethanol (B145695) has been shown to produce MK-4 chromenol, a process that can be monitored by HPLC. semanticscholar.org This highlights the utility of HPLC in studying the stability and transformation of vitamin K analogs in different environments.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive quantification of this compound.
Tandem Mass Spectrometry (MS/MS) Techniques
Tandem mass spectrometry (MS/MS) provides a high degree of specificity and sensitivity for the analysis of vitamin K1 and its derivatives. mdpi.combevital.nonih.gov In LC-MS/MS methods, the precursor ion corresponding to the compound of interest is selected and fragmented to produce characteristic product ions, which are then detected. This multiple reaction monitoring (MRM) mode significantly reduces background noise and improves quantification accuracy. bevital.nonih.gov
For vitamin K1, the protonated molecular ion is often used as the precursor ion. mdpi.com One study identified m/z 187 as the quantitative ion for vitamin K1 in its tandem mass spectrum. mdpi.com The use of atmospheric pressure chemical ionization (APCI) as the ion source has been shown to be effective for the analysis of the hydrophobic vitamin K1 molecule. bevital.nonih.gov An LC-MS/MS method using APCI achieved a lower limit of quantitation of 0.14 nmol/L for vitamin K1. bevital.nonih.gov Another UPLC-MS/MS method using electrospray ionization (ESI) reported a lower limit of the measuring interval of 0.05 ng/mL in serum. waters.com
The identification of this compound has also been confirmed by comparing its mass spectrum with that of the synthetically prepared compound. nih.gov
Table 2: LC-MS/MS Parameters for Vitamin K1 Analysis
| Ionization Source | Precursor Ion (m/z) | Product Ion (m/z) | Lower Limit of Quantification | Reference |
|---|---|---|---|---|
| APCI | Not Specified | Not Specified | 0.14 nmol/L | bevital.nonih.gov |
| ESI | Not Specified | Not Specified | 0.05 ng/mL | waters.com |
| Not Specified | Not Specified | 187 (Quantitative Ion) | 0.16 µg/kg | mdpi.com |
Isotopic Labeling Approaches for Mechanistic Studies
Isotopic labeling is a valuable technique for tracing the metabolic fate and reaction mechanisms of molecules. wikipedia.org In the context of vitamin K1, stable isotopes such as deuterium (B1214612) (D) and carbon-13 (¹³C) have been used. waters.comnih.gov For instance, a study utilized ring-D₄ vitamin K1 and methyl-¹³C vitamin K1 to investigate the absorption and kinetics of vitamin K1 in humans. nih.gov The different isotopically labeled forms allowed for the simultaneous measurement of an intravenous and an oral dose. nih.gov
In LC-MS/MS methods, a stable isotope-labeled version of the analyte, such as ¹³C₆-vitamin K1, is often used as an internal standard. waters.com This helps to correct for variations in sample preparation and matrix effects, leading to more accurate quantification. waters.com The use of a deuterated internal standard (d7) has also been reported for the analysis of vitamin K1 and menaquinones. bevital.no These isotopic labeling approaches are crucial for conducting detailed pharmacokinetic and mechanistic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
The structural confirmation of synthesized vitamin K1-chromanol, a related compound, has been performed using ¹H and ¹³C NMR spectroscopy. semanticscholar.org It is expected that the NMR spectra of this compound would show characteristic shifts corresponding to the formation of the chromenol ring system, which would differ significantly from the naphthoquinone signals of vitamin K1. For example, the formation of the heterocyclic ring would alter the chemical shifts of the aromatic protons and the adjacent methyl group. Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, would be instrumental in assigning all the proton and carbon signals and confirming the connectivity of the atoms in the this compound molecule.
Advanced Spectroscopic Probes of Reaction Mechanisms and Intermediates
The elucidation of the complex reaction pathways involved in the formation of this compound from phylloquinone (Vitamin K1) has been made possible through the application of advanced time-resolved spectroscopic techniques. These methods allow for the direct observation and characterization of fleeting intermediates, providing critical insights into the kinetics and structural transformations that occur on timescales ranging from picoseconds to milliseconds.
Picosecond Pump-Probe Spectroscopy
Picosecond pump-probe spectroscopy is a powerful tool for investigating the initial photophysical and photochemical events that follow the absorption of light by Vitamin K1. Studies employing this technique have revealed the ultrafast dynamics leading to the formation of the first key intermediates. psu.eduresearchgate.netnih.govrsc.org
Upon photoexcitation in polar solvents, a rapid intramolecular process is initiated. This involves a charge transfer from the β,γ-double bond of the isoprenoid side chain to the quinone moiety. psu.eduresearchgate.net This charge transfer facilitates an intramolecular proton transfer from the side chain, a critical step that occurs on an exceptionally fast timescale. The rate constant for this initial proton transfer has been determined to be approximately 2.7 x 10¹¹ s⁻¹. psu.eduresearchgate.netnih.gov This primary process results in the formation of 1,3-quinone methide diradicals. psu.eduresearchgate.netnih.govrsc.org
In contrast, when the reaction is carried out in apolar solvents, the predominant primary photoreaction is the formation of cyclic 'preoxetane' diradicals. psu.eduresearchgate.netnih.gov These species are also formed on an ultrafast timescale (k > 3 x 10¹¹ s⁻¹) and have a decay rate constant of about 1 x 10⁹ s⁻¹. psu.eduresearchgate.netnih.gov
Table 1: Kinetic Data from Picosecond Pump-Probe Spectroscopy of Vitamin K1 Photoreactions psu.eduresearchgate.netnih.gov
| Reaction/Process | Solvent Condition | Rate Constant (k) | Intermediate Formed |
|---|---|---|---|
| Intramolecular Proton Transfer | Polar | 2.7 x 10¹¹ s⁻¹ | 1,3-Quinone Methide Diradical |
| 'Preoxetane' Diradical Formation | Apolar | > 3 x 10¹¹ s⁻¹ | Cyclic 'Preoxetane' Diradical |
Nanosecond Flash Photolysis
Following the initial ultrafast events, nanosecond laser flash photolysis (LFP) allows for the characterization of subsequent, longer-lived transient species in the pathway to this compound. This technique has been instrumental in identifying the 1,2-quinone methide tautomers, which are the direct precursors to the final chromenol product. psu.edursc.orgresearchgate.net
LFP experiments on Vitamin K1 in various solvents have captured the transient absorption spectra of the intermediates. For instance, distinct spectra are observed in solvents like hexane, acetonitrile, and diethyl ether, indicating a strong solvent influence on the nature and stability of these species. psu.edu In polar solvents such as methanol (B129727), the transformation of the initially formed 1,3-quinone methide into the 1,2-quinone methide is a rapid process, with a measured rate constant of (2.0 ± 0.4) x 10⁷ s⁻¹. psu.edu The 1,2-quinone methides are characterized by their own unique spectral features, which are distinguishable from the primary 1,3-quinone methide diradicals. psu.edursc.orgresearchgate.net
The presence of alcohols and amines can accelerate the decay of the 1,3-quinone methide intermediates through proton-transfer reactions. researchgate.net The quantum yield for the formation of 1,2-quinone methide from Vitamin K1's structural analog, plastoquinone-1, in methanol was estimated to be 0.05 ± 0.01, providing an indication of the efficiency of this pathway. psu.edu
Table 2: Transient Intermediates and Kinetic Data from Nanosecond Flash Photolysis psu.eduresearchgate.net
| Precursor Intermediate | Product Intermediate | Solvent | Rate Constant (k) |
|---|---|---|---|
| 1,3-Quinone Methide(2) | 1,2-Quinone Methide(2) | Methanol | (2.0 ± 0.4) x 10⁷ s⁻¹ |
(2) Data for plastoquinone-1, an analogue of Vitamin K1.
Step-Scan Fourier Transform Infrared (FTIR) Spectroscopy
Step-scan FTIR spectroscopy provides crucial structural information about the transient intermediates by measuring their vibrational spectra on a microsecond to nanosecond timescale. escholarship.orgtamu.edu This technique was employed alongside pump-probe and flash photolysis methods to build a comprehensive picture of the Vitamin K1 photoreaction mechanism. psu.eduresearchgate.netnih.govrsc.org
By detecting the characteristic vibrational frequencies (e.g., C=O stretches, C=C stretches) of the intermediates, step-scan FTIR can confirm the structural changes proposed from optical spectroscopy data. For example, the conversion of the quinone moiety into the quinone methide structure involves significant changes in the carbonyl and ring vibrational modes. While specific frequency data for this compound intermediates are not detailed in the cited abstracts, the application of the technique confirms its utility in distinguishing between species like the initial quinone, the 1,3-quinone methide, and the 1,2-quinone methide. psu.edursc.org This method is particularly valuable for confirming the formation of specific functional groups in transient species that exist for only fractions of a second. escholarship.org
Electron Paramagnetic Resonance (EPR) Detection of Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals and triplet states. bruker.comdrug-dev.com In the context of Vitamin K1 photochemistry, EPR has been used to identify the radical intermediates formed during the reaction. psu.eduresearchgate.netnih.govrsc.org
Irradiation of Vitamin K1 in glassy solvents at low temperatures (77 K) allows for the trapping of transient radical species, which can then be detected by EPR. psu.edursc.org These experiments provided evidence for the formation of diradical intermediates, such as the 1,3-quinone methide, which can exist in both singlet and triplet states that are in a metastable equilibrium. psu.eduresearchgate.netnih.gov
Furthermore, EPR studies have been crucial in understanding the role of Vitamin K1 radicals in biological contexts. For instance, the vitamin K semiquinone radical, an intermediate in the enzymatic cycle of vitamin K-dependent carboxylase, has been produced and identified using nanosecond laser flash photolysis and observed with techniques related to EPR. nih.gov In photosystem I, electron spin polarized (ESP) EPR signals have been directly attributed to the radical pair formed between the oxidized primary donor (P700+) and a reduced Vitamin K1 acceptor (A1-), confirming the identity of Vitamin K1 as this secondary acceptor. nih.govnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Vitamin K1 | Phylloquinone, Phytonadione |
| This compound | - |
| 1,3-Quinone Methide | meta-quinone methide |
| 1,2-Quinone Methide | ortho-quinone methide |
| Plastoquinone-1 | PQ-1 |
| Preoxetane diradical | - |
| Vitamin K semiquinone radical | - |
| Hexane | - |
| Acetonitrile | - |
| Diethyl ether | - |
Fundamental Chemical Reactivity and Degradation Pathways of Vitamin K1 Chromenol Non Biological Context
Intrinsic Decomposition Pathways in Various Solvent Systems
The formation and subsequent decomposition of Vitamin K1 chromenol are highly dependent on the solvent system. In polar solvents, the photoreaction of Vitamin K1 proceeds via intermediates that lead to the formation of the chromenol. researchgate.netpsu.edu Studies show that in polar solvents like methanol (B129727) or ethanol (B145695), ultraviolet irradiation of Vitamin K1 initiates an intramolecular proton transfer, yielding transient 1,3-quinone methide and 1,2-quinone methide species. researchgate.netpsu.edu The 1,2-quinone methide is the direct precursor to this compound. researchgate.net
In aqueous solutions, this compound is known to decompose into a variety of products. researchgate.net While the specific structures of all decomposition products are not fully detailed in the available literature, the instability in aqueous media is a noted characteristic.
Conversely, in apolar solvents, the primary photoreaction of Vitamin K1 involves the formation of cyclic 'preoxetane' diradicals. psu.edu These intermediates primarily revert to the original Vitamin K1, creating a photostationary mixture of its E/Z isomers, which limits the formation of the chromenol precursor unless the diradicals are trapped by oxygen. psu.edu This solvent-dependent formation pathway suggests that the intrinsic decomposition routes of the chromenol itself would also vary significantly between polar and nonpolar environments.
The table below summarizes the primary photoreactions of Vitamin K1 leading to chromenol formation in different solvent types.
| Solvent Type | Primary Photoreaction Pathway of Vitamin K1 | Intermediate Species | Outcome |
| Polar (e.g., Methanol, Ethanol) | Intramolecular proton transfer from the side chain to the quinone moiety. researchgate.netpsu.edu | 1,3-Quinone Methide, 1,2-Quinone Methide. researchgate.netpsu.edu | Formation of this compound. researchgate.net |
| Apolar (e.g., Diethyl ether, Isopentane) | Formation of cyclic 'preoxetane' diradicals. psu.edu | Cyclic Diradicals. psu.edu | Reversion to Vitamin K1 (E/Z isomers); chromenol formation is not favored. psu.edu |
Molecular Interactions with Nucleophilic Species and Related Reaction Kinetics
Research has confirmed that this compound reacts with nucleophilic substances when in an aqueous solution. researchgate.net This reactivity stems from the chemical structure of the chromenol. The specific kinetics and a comprehensive list of reacting nucleophiles are not extensively documented in primary research, but the interaction itself is an identified property. This reactivity is a key aspect of its chemical profile, distinguishing it from its more stable precursor, Vitamin K1, under certain conditions. The formation of this compound may be an enzyme-catalyzed reaction in some contexts, and optimal conditions for its formation have been investigated. researchgate.net
Stability Profiling under Varied Environmental Conditions (e.g., light, oxygen, pH)
The stability of this compound is directly related to the environmental factors that govern the degradation of its parent compound, Vitamin K1. Vitamin K1 is known to be highly sensitive to light, which drives its conversion to the chromenol form. researchgate.netjocpr.comeuropa.eu Levels of this compound tend to increase with the duration of light irradiation, suggesting it is a principal and relatively stable end-product of this specific photodegradation pathway. researchgate.net
The photodegradation of Vitamin K1, which produces the chromenol, follows first-order kinetics. jocpr.comjocpr.com The rate of this degradation is influenced by various factors as detailed in the table below.
| Condition | Effect on Vitamin K1 Stability / Chromenol Formation | Research Findings |
| Light (UV/Solar) | Primary driver of degradation; converts Vitamin K1 to chromenol. researchgate.neteuropa.eu | Vitamin K1 is rapidly degraded by light. europa.eu The photodegradation process is described as a first-order kinetic reaction. researchgate.net |
| Oxygen | Slowly degrades Vitamin K1. europa.eu In apolar solvents, oxygen can trap intermediates, preventing reversion to Vitamin K1 and potentially facilitating other reaction pathways. psu.edu | The presence of atmospheric oxygen contributes to the slow degradation of Vitamin K1. europa.eu Under UVA irradiation, the phototoxicity of Vitamin K involves the generation of reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) anion radicals. nih.gov |
| pH (Alkalinity) | Decomposes Vitamin K1. europa.eu | Vitamin K1 is decomposed by alkalis. europa.eu |
| Halide Ions | Can affect stability in solution. | In a NaCl solution, Vitamin K1 shows a period of inertia before degrading, while in a NaBr solution, it exhibits immediate lability. mdpi.com |
Molecular and Cellular Functional Studies of Vitamin K1 Chromenol Non Clinical/non Human
Mechanistic Investigations of Antioxidant Activity
The antioxidant properties of Vitamin K1 chromenol are attributed to its chemical structure, specifically the chromenol ring which it shares with other potent antioxidants like tocopherols (B72186) (Vitamin E).
The primary radical-scavenging mechanism of this compound is believed to be similar to that of other phenolic antioxidants, such as Vitamin E. This action involves the donation of a hydrogen atom from the hydroxyl (-OH) group on the chromenol ring to neutralize free radicals. This process, known as Hydrogen Atom Transfer (HAT), effectively stops the propagation of radical chain reactions that can lead to cellular damage. The structure of this compound is similar to that of Vitamin E's chromanol ring, where the antioxidant action is ascribed to hydrogen abstraction from the phenolic hydroxyl group by peroxyl radicals. taylorfrancis.com
While this mechanism is well-established for related compounds, specific kinetic analyses detailing the reaction rates of this compound with various radical species are not extensively detailed in the available scientific literature.
In comparative studies, this compound has demonstrated significant antioxidant activity, in some cases surpassing that of alpha-tocopherol (B171835), the most biologically active form of Vitamin E. Research has found that this compound is approximately 4.5 times more active as an antioxidant than alpha-tocopherol in solution. researchgate.net This places it among the most potent phenolic antioxidants, including natural tocopherols and their derivatives. researchgate.net
The table below summarizes the relative antioxidant activity of this compound compared to related compounds.
| Compound | Relative Antioxidant Activity (vs. Alpha-Tocopherol) |
|---|---|
| Alpha-Tocopherol | 1.0 |
| This compound | 4.5 |
| Vitamin K1 chromanol | 6.9 |
Interactions with Cellular Components at a Molecular Level in Model Systems
Role as a Metabolite in Defined Non-Human Biological Systems
This compound has been identified as a novel metabolite of Vitamin K1. nih.govnih.gov Its formation has been observed in vitro when Vitamin K1 is added to the plasma or serum of a number of animal species. nih.govnih.gov The identity of the metabolite was confirmed by comparing its ultraviolet and mass spectra, as well as its high-performance liquid chromatographic retention times, with those of synthetically produced this compound. nih.govnih.gov
Evidence suggests that the conversion of Vitamin K1 to this compound may be an enzyme-catalyzed reaction, as it occurs within a biological matrix (blood plasma). nih.govnih.gov These findings establish this compound as a direct metabolic product within specific non-human biological systems.
Relationship to Phylloquinone Biosynthesis and Metabolism in Diverse Organisms Non Human/non Clinical
Interplay with Phylloquinone Biosynthetic Pathways in Plants and Microorganisms
Phylloquinone is synthesized exclusively by plants, green algae, and certain cyanobacteria, where it functions as a crucial electron carrier. researchgate.net The biosynthetic pathway is a complex, multi-step process that serves as the foundation for the eventual availability of phylloquinone for any subsequent metabolic conversion, including the formation of chromenol.
In plants, the biosynthesis of phylloquinone is uniquely compartmentalized between two different organelles: the chloroplasts and peroxisomes. researchgate.net It was long believed that the entire pathway was confined to plastids, having been inherited from the ancient cyanobacterial endosymbiont. mdpi.com However, research has revealed a more intricate system where specific enzymatic steps are segregated.
Most of the early reactions in phylloquinone biosynthesis, originating from the precursor chorismate, occur in the chloroplasts. unirioja.es However, several key intermediate steps take place in peroxisomes. mdpi.comunirioja.es Specifically, enzymes such as acyl-activating enzyme 14 (AAE14), o-succinylbenzoyl-CoA synthetase (MenE), isochorismate synthase (MenF), and the thioesterase that hydrolyzes 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) have been identified in plant peroxisomes. mdpi.com This necessitates a complex trafficking of metabolic intermediates between the two organelles to complete the synthesis of the phylloquinone molecule. researchgate.net The final steps, including the attachment of the phytyl side chain to the naphthoquinone ring, occur back in the chloroplast. researchgate.net
In microorganisms like cyanobacteria, the pathway is generally not compartmentalized in the same manner as in plants. nih.gov The formation of Vitamin K1 chromenol itself is not a recognized step within the primary phylloquinone biosynthetic pathway. Instead, it is considered a metabolite that is formed from fully synthesized phylloquinone. researchgate.netnih.gov
The biosynthesis of phylloquinone from chorismate involves a series of enzymatic reactions catalyzed by "Men" proteins (from Menaquinone), originally characterized in bacteria. In plants like Arabidopsis thaliana, the genetic regulation shows unique features. For instance, a single gene locus, PHYLLO, encodes a trifunctional protein (MenC, D, H) that is targeted to chloroplasts. researchgate.net Other enzymes in the pathway include:
Acyl-Activating Enzyme 14 (AAE14/MenE): Activates o-succinylbenzoate to its CoA thioester. mdpi.com
MenB/NS: Converts o-succinylbenzoyl-coenzyme A to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). mdpi.comresearchgate.net
DHNA-CoA thioesterases (DHNAT): Hydrolyze DHNA-CoA to release DHNA, a key step found to occur in peroxisomes in plants. mdpi.com These plant enzymes are noted to have a different evolutionary origin, likely from a horizontal gene transfer event with bacteria of the Lactobacillales order. wikipedia.org
MenA (DHNA phytyltransferase): Catalyzes the attachment of a phytyl group to DHNA. researchgate.net
MenG (2-phytyl-1,4-naphthoquinone methyltransferase): Performs the final methylation step to produce phylloquinone. researchgate.neteclinpath.com
The formation of this compound is a distinct process from this biosynthetic pathway. It is a recognized metabolite of phylloquinone that has been observed to form in vitro when vitamin K1 is added to the plasma or serum of several species. researchgate.netnih.gov Evidence suggests this conversion may be an enzyme-catalyzed reaction. researchgate.netnih.gov Another identified pathway for its formation is through the photoreaction of phylloquinone, where intramolecular proton transfer leads to the formation of quinone methide intermediates that cyclize to form the chromenol. fao.org However, this photochemical process is distinct from biological metabolism.
Comparative Metabolic Fates of Phylloquinone in Diverse Non-Human Organisms (leading to chromenol or related forms)
Once synthesized by plants or ingested by animals, phylloquinone undergoes various metabolic transformations. The primary and most well-understood metabolic fate of vitamin K1 in animals is its participation in the vitamin K cycle. In the liver, phylloquinone is reduced to its hydroquinone (B1673460) form (VKH2), which acts as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). researchgate.netthieme-connect.com This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) residues on vitamin K-dependent proteins, which is critical for processes like blood coagulation. researchgate.net
Another significant metabolic pathway in many animals is the conversion of phylloquinone into menaquinone-4 (MK-4), a form of vitamin K2. researchgate.net This conversion involves the removal of the phytyl tail from phylloquinone to produce menadione (B1676200) (vitamin K3) as an intermediate, which is then prenylated to form MK-4. This process occurs in various tissues and is independent of gut bacteria.
The formation of this compound represents a less characterized metabolic route. It was identified as a metabolite when phylloquinone was incubated with plasma from various species, including cattle. nih.gov This suggests the existence of a component in the blood, possibly an enzyme, capable of catalyzing this transformation. researchgate.netnih.gov However, detailed information regarding the specific enzymes responsible and the prevalence of this pathway across a diverse range of non-human organisms in vivo is limited. The primary focus of metabolic studies has remained on the vitamin K cycle and the conversion to MK-4.
Table 1: Research Findings on Phylloquinone Biosynthesis and Metabolism
| Aspect | Organism(s) | Key Findings | Citations |
|---|---|---|---|
| Biosynthesis Location | Plants (Arabidopsis) | Pathway is compartmentalized between chloroplasts and peroxisomes. | researchgate.netmdpi.comresearchgate.net |
| Key Biosynthetic Enzymes | Plants, Microorganisms | MenA-G, AAE14, DHNAT are essential. Some genes are fused in plants. | mdpi.comresearchgate.netresearchgate.neteclinpath.com |
| Primary Metabolic Fate | Animals | Participation in the vitamin K cycle for protein carboxylation. | researchgate.netthieme-connect.com |
| Conversion to MK-4 | Animals (e.g., rats) | Phylloquinone is a precursor for tissue menaquinone-4 (MK-4). | researchgate.net |
| Chromenol Formation | Animals (in vitro) | Identified as a metabolite when K1 is added to plasma of some species. | researchgate.netnih.gov |
Evolutionary Perspectives on Chromenol Formation in Biological Systems
The evolutionary history of phylloquinone biosynthesis is rooted in cyanobacteria, with the genetic machinery being passed to plants through endosymbiosis. researchgate.netnih.gov Over time, the organization of these genes has changed, for example, through gene fusion events and the recruitment of enzymes from different evolutionary origins, as seen with the peroxisomal thioesterases in plants. researchgate.netwikipedia.org
In contrast, there is a significant lack of scientific literature regarding the evolutionary origins and phylogenetic distribution of this compound formation. The primary metabolic roles of vitamin K—as a photosynthetic electron carrier in prokaryotes and plants and as a cofactor for carboxylation in animals—are well-established and conserved. researchgate.netresearchgate.net The pathway leading to chromenol is not as well understood.
Given that its formation has been noted in vitro in the plasma of some species, it could represent a detoxification pathway, a signaling molecule, or simply a byproduct of other metabolic activities. researchgate.netnih.gov Without further data identifying the specific enzymes and the range of species that perform this conversion metabolically, it is difficult to ascertain the evolutionary pressures that might have led to its emergence and maintenance. The widespread phylogenetic distribution of other key metabolic compounds has been used to infer their functional importance, but such data is currently unavailable for this compound. Therefore, the evolutionary significance of this particular metabolite remains an open question for future research.
Q & A
Q. How to ensure reproducibility in this compound studies given batch-to-batch variability in commercial standards?
- Methodological Answer : Certificates of Analysis (CoA) must specify purity (≥98%) and isomer composition. In-house NMR and HPLC-UV validation against USP reference standards is required. Collaborative trials using shared reference materials enhance cross-lab consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
